molecular formula C14H12O4 B15312186 2-Hydroxy-2-(4-phenoxyphenyl)acetic acid

2-Hydroxy-2-(4-phenoxyphenyl)acetic acid

Cat. No.: B15312186
M. Wt: 244.24 g/mol
InChI Key: GKUKZUUJZYBWIA-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(4-phenoxyphenyl)acetic acid is an organic compound with the molecular formula C14H12O4 and a molecular weight of 244.24 g/mol It is characterized by the presence of a hydroxy group and a phenoxyphenyl group attached to an acetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-(4-phenoxyphenyl)acetic acid typically involves the condensation of phenoxybenzene with glyoxylic acid under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, including recrystallization, to obtain the pure compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-2-(4-phenoxyphenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Hydroxy-2-(4-phenoxyphenyl)acetic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-(4-phenoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The phenoxyphenyl group can interact with hydrophobic pockets in proteins, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Uniqueness: 2-Hydroxy-2-(4-phenoxyphenyl)acetic acid is unique due to the presence of both a hydroxy group and a phenoxyphenyl group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H12O4

Molecular Weight

244.24 g/mol

IUPAC Name

2-hydroxy-2-(4-phenoxyphenyl)acetic acid

InChI

InChI=1S/C14H12O4/c15-13(14(16)17)10-6-8-12(9-7-10)18-11-4-2-1-3-5-11/h1-9,13,15H,(H,16,17)

InChI Key

GKUKZUUJZYBWIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(C(=O)O)O

Origin of Product

United States

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